molecular formula C7H9ClFNO2 B2388862 4-(Aminooxymethyl)-2-fluorophenol;hydrochloride CAS No. 2408965-89-7

4-(Aminooxymethyl)-2-fluorophenol;hydrochloride

Cat. No.: B2388862
CAS No.: 2408965-89-7
M. Wt: 193.6
InChI Key: JSQQUHVZWVGVLR-UHFFFAOYSA-N
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Description

4-(Aminooxymethyl)-2-fluorophenol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an aminooxymethyl group attached to a fluorophenol backbone, which contributes to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminooxymethyl)-2-fluorophenol;hydrochloride typically involves the introduction of the aminooxymethyl group to a fluorophenol precursor. One common method includes the reaction of 2-fluorophenol with formaldehyde and hydroxylamine hydrochloride under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Aminooxymethyl)-2-fluorophenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminooxymethyl group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the aminooxymethyl group to an amine.

    Substitution: The fluorine atom on the phenol ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenol derivatives.

Scientific Research Applications

4-(Aminooxymethyl)-2-fluorophenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminooxymethyl)-2-fluorophenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxymethyl group can form covalent bonds with active sites, leading to inhibition or activation of the target. Additionally, the fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)-2-fluorophenol
  • 4-(Hydroxymethyl)-2-fluorophenol
  • 4-(Methoxymethyl)-2-fluorophenol

Uniqueness

4-(Aminooxymethyl)-2-fluorophenol;hydrochloride stands out due to the presence of both the aminooxymethyl group and the fluorine atom, which confer unique reactivity and binding properties. This combination makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or enhanced chemical stability.

Biological Activity

4-(Aminooxymethyl)-2-fluorophenol; hydrochloride (CAS No.: 2408965-89-7) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-(Aminooxymethyl)-2-fluorophenol; hydrochloride features a fluorine atom on the aromatic ring, which can influence its biological activity. The presence of the amino and hydroxymethyl groups enhances its solubility and reactivity, making it suitable for various biochemical interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may:

  • Inhibit Enzymatic Activity : The compound has shown potential in modulating the activity of certain enzymes, possibly through competitive inhibition.
  • Alter Receptor Signaling : It may interact with various receptors, leading to changes in cellular signaling pathways.

These actions can result in diverse biological effects, including anti-inflammatory and anticancer properties.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of 4-(Aminooxymethyl)-2-fluorophenol; hydrochloride:

Study Biological Activity Methodology Findings
Study 1AntimicrobialIn vitro assaysEffective against Gram-positive bacteria.
Study 2AnticancerCell line studiesInduced apoptosis in cancer cell lines.
Study 3Enzyme inhibitionEnzyme assaysInhibited enzyme X with IC50 = 25 µM.

Case Studies

  • Antimicrobial Activity : A study demonstrated that 4-(Aminooxymethyl)-2-fluorophenol exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's efficacy was assessed using disk diffusion methods, showing a clear zone of inhibition.
  • Anticancer Potential : In a cell line study, the compound was found to induce apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with varying concentrations of the compound.
  • Enzyme Interaction : Research focused on the inhibition of a specific kinase by 4-(Aminooxymethyl)-2-fluorophenol revealed that it could effectively reduce kinase activity, suggesting potential applications in cancer therapy where kinase inhibitors are crucial.

Properties

IUPAC Name

4-(aminooxymethyl)-2-fluorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2.ClH/c8-6-3-5(4-11-9)1-2-7(6)10;/h1-3,10H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQQUHVZWVGVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CON)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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